molecular formula C17H19NOS2 B2569077 Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1704640-88-9

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2569077
CAS No.: 1704640-88-9
M. Wt: 317.47
InChI Key: RQBHBQSAWSOVEE-UHFFFAOYSA-N
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Description

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound that features a thiophene ring, a thiazepane ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step often involves the formation of the methanone group through oxidation or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methanone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The thiophene and thiazepane rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its conductive and optoelectronic properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thiophene and thiazepane rings, such as:

  • Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
  • Thiophen-3-yl(7-(m-tolyl)-1,4-thiazepan-4-yl)methanone
  • Thiophen-3-yl(7-(p-tolyl)-1,4-thiazepan-4-yl)methanone

Uniqueness

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to the specific positioning of the thiophene and thiazepane rings, as well as the presence of the methanone group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c1-13-4-2-3-5-15(13)16-6-8-18(9-11-21-16)17(19)14-7-10-20-12-14/h2-5,7,10,12,16H,6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBHBQSAWSOVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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